molecular formula C19H18Cl2N6O B2515838 N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-41-4

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2515838
CAS No.: 898648-41-4
M. Wt: 417.29
InChI Key: CAYGNNPGGNJXGA-UHFFFAOYSA-N
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Description

N2,N4-Bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a symmetrically substituted triazine derivative featuring two 3-chlorophenyl groups at positions 2 and 4 of the triazine core and a morpholino group at position 5.

Properties

IUPAC Name

2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYGNNPGGNJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a morpholine group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its activity.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield amines and carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity across multiple cancer cell lines. Key findings include:

  • IC50 Values :
    • A549 (lung cancer) : 0.20 μM
    • MCF-7 (breast cancer) : 1.25 μM
    • HeLa (cervical cancer) : 1.03 μM

The anticancer mechanism is primarily attributed to the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and metabolism.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit activities against:

  • Inflammatory Diseases : Potential anti-inflammatory effects have been noted.
  • Infectious Diseases : Early research indicates possible antiviral properties.

Study on A549 Cell Line

Objective : To evaluate the growth inhibition of A549 cells.
Results : The compound showed significant growth inhibition at low concentrations (IC50 = 0.20 μM), indicating strong potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that:

  • Electron-donating groups enhance antiproliferative activity.
  • Specific substitutions on phenyl rings can negatively impact activity unless optimized .

Mechanism of Action

The mechanism of action of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Compounds

Substituent Variations and Structural Analogues

The triazine core allows for extensive substitution, leading to diverse derivatives with distinct properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications Reference
Target Compound 3-chlorophenyl, 3-chlorophenyl, morpholino High lipophilicity (due to Cl); potential pharmaceutical use -
4f (N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine) 4-chlorophenyl, 4-methoxyphenyl, morpholino MP: 140–142°C; research intermediate
4h (4-(4-Methoxyphenyl)-6-morpholino-N-(m-tolyl)-1,3,5-triazine-2-amine) m-tolyl, 4-methoxyphenyl, morpholino MP: 122–126°C; lower yield (58%)
2d (N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine) Benzyl, chloro, morpholino Intermediate for further functionalization
Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Diethylamine, diethylamine, chloro Herbicide; agricultural use
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4-dimethoxyphenyl, 2,4-dimethoxyphenyl, chloro High molecular weight (C19H20ClN5O4); research chemical

Key Observations

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The target compound’s 3-chlorophenyl groups increase lipophilicity and may enhance membrane permeability compared to methoxy or methyl-substituted analogues (e.g., 4h) . Morpholino Group: The morpholino substituent at position 6 improves solubility in polar solvents, a feature shared with derivatives like 4f and 4h . In contrast, bis(morpholino) derivatives (e.g., ) exhibit enhanced electron-donating capacity but reduced synthetic accessibility . Symmetry: The target compound’s symmetrical substitution (bis-3-chlorophenyl) may confer unique crystallinity or binding properties compared to asymmetrical analogues like 4f .
  • Synthesis and Yields :

    • Yields for triazine derivatives range from 58% to 88%, depending on substituent reactivity and reaction conditions. For example, styryl-substituted triazines () achieve ~80% yields under optimized methoxide-catalyzed conditions , whereas chloro-substituted derivatives (e.g., 4f) show moderate yields (~62%) .
  • Applications: Pharmaceutical Potential: Morpholino-triazines are often explored as kinase inhibitors or anticancer agents due to their solubility and stability. The target compound’s chlorine atoms may enhance target binding compared to non-halogenated analogues . Agricultural Use: Chloro- and alkylamine-substituted triazines (e.g., simazine, propazine) are established herbicides, highlighting the role of substituents in determining biological activity .

Thermal and Spectral Properties

  • Melting Points : Chlorinated derivatives (e.g., 4f, MP 140–142°C) generally exhibit higher melting points than methoxy- or methyl-substituted analogues (e.g., 4h, MP 122–126°C), likely due to stronger intermolecular interactions .
  • Spectroscopic Data :
    • IR/NMR : The target compound’s 3-chlorophenyl groups would produce distinct aromatic C-Cl stretching (~840 cm⁻¹ in IR) and deshielded proton signals in ^1H NMR compared to methoxy groups (~3.8 ppm for OCH3) .

Biological Activity

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound derived from the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H18Cl2N6O
  • Molecular Weight: 417.29 g/mol
  • CAS Number: 310457-39-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes associated with cancer progression such as:
    • DNA Topoisomerase IIα
    • Carbonic Anhydrases
    • Ubiquitin-Conjugating Enzyme 2B
    • Lysophosphatidic Acid Acyltransferase β .
  • Receptor Binding: It has been reported to bind to several receptors relevant to central nervous system (CNS) disorders:
    • Histamine H4 Receptor
    • Serotonin 5-HT6 Receptor
    • Adenosine A2a Receptor
    • α7 Nicotinic Acetylcholine Receptors .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with varying IC50 values depending on the specific cell line:

Cell LineIC50 (µM)
MCF-7 (Breast)1.0
HCT-116 (Colon)0.98
A549 (Lung)0.20
HeLa (Cervical)1.03
HepG2 (Liver)12.21

These findings suggest that the compound can effectively inhibit cell viability in multiple cancer types .

Neuroprotective Properties

Research indicates that the compound may also possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could potentially offer therapeutic benefits for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models: In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation .
  • CNS Disorders Investigation: Another study explored its effects on serotonin receptors and demonstrated that the compound could enhance serotonin signaling pathways, suggesting a potential application in treating mood disorders .

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